1-(5-Ethyl-2-iodophenyl)propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13IO |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1-(5-ethyl-2-iodophenyl)propan-1-one |
InChI |
InChI=1S/C11H13IO/c1-3-8-5-6-10(12)9(7-8)11(13)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZZXLTJZIGIFWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)I)C(=O)CC |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 5 Ethyl 2 Iodophenyl Propan 1 One
Transformations Involving the Carbonyl Group
The carbonyl group of the propan-1-one unit is a site of significant reactivity. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, prone to attack by nucleophiles.
Nucleophilic Additions and Condensations
Nucleophilic addition is a fundamental reaction of ketones. wikipedia.orgbyjus.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the π-bond and the formation of a tetrahedral alkoxide intermediate. byjus.com Subsequent protonation of this intermediate yields an alcohol. For 1-(5-Ethyl-2-iodophenyl)propan-1-one, this reaction would result in the formation of a tertiary alcohol. A wide array of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydrides. wikipedia.orgyoutube.com
Condensation reactions, such as the Aldol (B89426) condensation, are also characteristic of ketones with α-hydrogens. libretexts.org In a crossed or mixed Aldol condensation, this compound can react with another carbonyl compound, typically an aldehyde without α-hydrogens to prevent self-condensation, in the presence of an acid or base catalyst. libretexts.orglibretexts.org For instance, the Claisen-Schmidt reaction involves the condensation of a ketone with an aryl aldehyde to produce an α,β-unsaturated ketone, a valuable synthetic intermediate. libretexts.orglibretexts.org
α-Functionalization Reactions of the Ketone (e.g., α-iodination, α-hydroxylation, α-acyloxylation)
The carbon atom adjacent to the carbonyl group (the α-carbon) is activated and can be functionalized through various reactions, largely proceeding via an enol or enolate intermediate.
α-Iodination: The introduction of an iodine atom at the α-position of ketones is a valuable transformation. Several methods are applicable for the α-iodination of aryl ketones like this compound. These methods often provide environmentally friendly alternatives to traditional procedures.
Table 1: Selected Methods for α-Iodination of Aryl Ketones
| Reagents | Conditions | Key Features | Reference |
|---|---|---|---|
| Iodine (I₂) and Copper(II) oxide (CuO) | Methanol, reflux | Neutral conditions, high yields. CuO acts as a catalyst, neutralizes HI byproduct, and reoxidizes iodide. | organic-chemistry.org |
| Iodine (I₂) and Manganese dioxide (MnO₂) | Alcoholic media, thermal or microwave irradiation | Environmentally friendly procedure, reasonable to good yields. | researchgate.net |
α-Hydroxylation: The direct α-hydroxylation of ketones introduces a hydroxyl group, leading to the formation of α-hydroxy ketones, which are important building blocks in organic synthesis. Hypervalent iodine reagents are particularly effective for this transformation. wikipedia.org For example, the oxidation of alkyl aryl ketones using a catalytic amount of iodobenzene (B50100) with Oxone and trifluoroacetic anhydride (B1165640) provides an efficient route to α-hydroxyalkyl aryl ketones. organic-chemistry.org Another metal-free approach utilizes a substoichiometric amount of molecular iodine. rsc.org
α-Acyloxylation: This reaction introduces an acyloxy group at the α-position. A common variant is α-tosyloxylation, which installs a versatile tosyloxy group. This can be achieved using hypervalent iodine reagents. For instance, ketones can be converted to α-tosyloxy ketones using m-chloroperoxybenzoic acid (mCPBA) and p-toluenesulfonic acid (PTSA·H₂O) with catalytic amounts of iodine and tert-butylbenzene. organic-chemistry.org In this process, a hypervalent iodine(III) species is formed in situ and acts as the active α-tosyloxylation agent. organic-chemistry.org
Reduction and Oxidation Pathways
Reduction: The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(5-Ethyl-2-iodophenyl)propan-1-ol. Common and selective reducing agents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chegg.commasterorganicchemistry.comrsc.orglibretexts.orgumn.edu NaBH₄ is a milder reagent and is typically used in alcoholic solvents, while the more reactive LiAlH₄ is used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). rsc.orglibretexts.org
Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under harsh conditions, leading to the cleavage of carbon-carbon bonds. libretexts.orgorgoreview.com Strong oxidizing agents like hot alkaline potassium permanganate (B83412) (KMnO₄) can cleave the ketone, producing a mixture of carboxylic acids. libretexts.org A more synthetically useful transformation is the Baeyer-Villiger oxidation, which converts ketones to esters using a peroxyacid like mCPBA. libretexts.orgchemistrysteps.com For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent groups (aryl vs. ethyl).
Reactions at the Aryl Iodide Moiety
The carbon-iodine bond in the 2-iodophenyl group is the second major site of reactivity in the molecule. Aryl iodides are highly valued substrates in organic synthesis due to their ability to participate in a wide range of C-C and C-heteroatom bond-forming reactions.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Ullmann)
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. The aryl iodide in this compound makes it an ideal coupling partner.
Table 2: Major Cross-Coupling Reactions Applicable to this compound
| Reaction | Catalyst | Coupling Partner | Typical Base | Bond Formed | References |
|---|---|---|---|---|---|
| Suzuki | Palladium complex (e.g., Pd(PPh₃)₄) | Aryl/vinyl boronic acid or ester | Na₂CO₃, K₂CO₃, Cs₂CO₃ | C(aryl)-C(aryl/vinyl) | wikipedia.orglibretexts.orgyoutube.comyoutube.com |
| Sonogashira | Palladium complex and Copper(I) salt (e.g., CuI) | Terminal alkyne | Amine (e.g., Et₃N, piperidine) | C(aryl)-C(alkynyl) | researchgate.net |
| Heck | Palladium complex (e.g., Pd(OAc)₂) | Alkene | Et₃N, K₂CO₃, NaOAc | C(aryl)-C(vinyl) | wikipedia.orgnih.govyoutube.comorganic-chemistry.orgresearchgate.net |
| Ullmann | Copper (metal or salt) | Alcohol, amine, thiol, or another aryl halide | K₂CO₃, Cs₂CO₃ | C(aryl)-O/N/S/C(aryl) | nih.govacs.orgnih.govwikipedia.orgorganic-chemistry.org |
Suzuki Reaction : This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex to form a biaryl structure. wikipedia.orglibretexts.org
Sonogashira Coupling : This involves the coupling of the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form an aryl-substituted alkyne. researchgate.net
Heck Reaction : In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com
Ullmann Reaction : This copper-catalyzed reaction can be used to form C-O, C-N, or C-S bonds by coupling the aryl iodide with alcohols, amines, or thiols, respectively. The classic Ullmann reaction refers to the copper-mediated synthesis of symmetric biaryls. nih.govwikipedia.orgorganic-chemistry.org
Generation of Hypervalent Iodine Reagents and their Reactivity
The iodine atom in iodoarenes can be oxidized from its standard monovalent state to a higher oxidation state, typically +3 (iodine(III)) or +5 (iodine(V)), to form hypervalent iodine compounds. beilstein-journals.orgacs.orgnih.gov These reagents are valuable in synthesis as they are mild, selective, and environmentally benign alternatives to many heavy metal-based oxidants. nih.govresearchgate.net
The aryl iodide this compound can be oxidized to a hypervalent iodine(III) reagent, such as a (diacetoxyiodo)arene derivative. This is commonly achieved using peracids, like m-chloroperoxybenzoic acid (mCPBA), in acetic acid, or with reagents like sodium perborate (B1237305) or Oxone. organic-chemistry.orgarkat-usa.org
The resulting hypervalent iodine(III) compound, 1-(5-ethyl-2-(diacetoxyiodo)phenyl)propan-1-one, would itself be a powerful oxidizing agent. researchgate.netresearchgate.net These types of reagents are known to mediate a variety of oxidative transformations. researchgate.netnih.gov For example, they can be used for the α-functionalization of other ketones, such as α-tosyloxylation, where they act as the active electrophilic species. organic-chemistry.org They can also promote oxidative rearrangements and are used in the synthesis of heterocyclic compounds. arkat-usa.orgresearchgate.net The reactivity stems from the electrophilic nature of the hypervalent iodine center and its ability to act as a good leaving group upon reduction back to the monovalent iodoarene. acs.org
Nucleophilic Aromatic Substitution (SNAr) on the Iodophenyl Ring
Nucleophilic aromatic substitution (SNAr) represents a key class of reactions for the functionalization of aryl halides. In the case of this compound, the iodophenyl ring is susceptible to nucleophilic attack, a reaction significantly influenced by the electronic properties of its substituents. The reaction typically proceeds through a two-step addition-elimination mechanism. uomustansiriyah.edu.iqpressbooks.pub
The mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the iodine leaving group. This step is generally the rate-determining step as it involves the temporary disruption of the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The propanoyl group (-COC2H5) at the ortho position plays a crucial role in this process. As a potent electron-withdrawing group, it activates the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate. masterorganicchemistry.comwikipedia.org This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. pressbooks.pubchemistrysteps.com
The second step involves the elimination of the iodide ion, which restores the aromaticity of the ring and yields the final substitution product. youtube.com Unlike in SN1 and SN2 reactions, the carbon-halogen bond strength has an inverted influence on the reaction rate. The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I. wikipedia.orgstackexchange.com This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the halogen that withdraws electron density from the ring, rather than the expulsion of the leaving group. masterorganicchemistry.comchemistrysteps.com Consequently, while iodine is a superior leaving group in aliphatic substitutions due to the weak C-I bond, it is the least reactive among halogens in many SNAr contexts. stackexchange.com
| Leaving Group (X) in 2,4-Dinitrophenyl-X | Relative Rate Constant |
|---|---|
| F | 3300 |
| Cl | 4.5 |
| Br | 3.4 |
| I | 1.0 |
This table presents generalized data for a model system to illustrate the element effect in SNAr reactions. The propanoyl group on this compound serves as the activating electron-withdrawing group.
Radical Reactions Involving the C-I Bond
The carbon-iodine (C-I) bond in this compound is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate an aryl radical. This reactivity opens avenues for various transformations that are distinct from ionic pathways. Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for initiating such radical reactions. rsc.org
Under irradiation with visible light and in the presence of a suitable photocatalyst, the C-I bond can undergo homolysis. bohrium.comfigshare.com This process generates a highly reactive 5-ethyl-2-propanoylphenyl radical. This radical intermediate can then engage in a variety of subsequent reactions:
Hydrogen Atom Abstraction: In the presence of a suitable hydrogen donor, the aryl radical can abstract a hydrogen atom to form 1-(5-ethylphenyl)propan-1-one, achieving a net hydrodeiodination.
Coupling Reactions: The radical can add to alkenes or alkynes, initiating a cascade of events that lead to the formation of new carbon-carbon bonds. bohrium.comfigshare.com
Intramolecular Cyclization: If an appropriate tethered functional group is present elsewhere in the molecule, the aryl radical can undergo intramolecular cyclization to form new ring systems.
Another important mechanistic pathway involving these radical intermediates is the radical-polar crossover . In this type of reaction, a radical intermediate, generated from the C-I bond cleavage, is converted into an ionic species (either a cation or an anion) through a single-electron transfer (SET) event. core.ac.ukresearchgate.net This crossover allows the reaction to switch from a radical to a polar pathway, enabling transformations that might be difficult to achieve through a purely radical mechanism. For example, the aryl radical could be reduced to an aryl anion, which can then react with an electrophile, or oxidized to an aryl cation that can be trapped by a nucleophile.
| Reaction Type | Initiation Method | Key Intermediate | Potential Product Type |
|---|---|---|---|
| Hydrodeiodination | Photocatalysis | Aryl Radical | De-iodinated arene |
| Heck-type Coupling | Photocatalysis | Aryl Radical | Arylated alkene |
| Radical-Polar Crossover Alkylation | Photocatalysis / SET | Aryl Radical → Aryl Anion | Alkylated arene |
Reactivity of the Ethyl Substituent
The ethyl group on the phenyl ring of this compound is also a site of potential reactivity. The carbon atom directly attached to the aromatic ring is known as the benzylic carbon, and the C-H bonds at this position are particularly reactive.
Oxidative Transformations: Alkyl side chains on an aromatic ring can be oxidized to a carboxylic acid group (-COOH) by strong oxidizing agents, such as hot, alkaline potassium permanganate (KMnO4) or chromic acid. masterorganicchemistry.commasterorganicchemistry.com This reaction requires the presence of at least one benzylic hydrogen. Since the ethyl group in the target molecule possesses two benzylic hydrogens, it is susceptible to this transformation. The oxidation would convert the ethyl group into a carboxyl group, yielding 4-iodo-3-propanoylbenzoic acid. The reaction mechanism is complex but is understood to be initiated by the abstraction of a benzylic hydrogen to form a stabilized benzylic radical. masterorganicchemistry.comstackexchange.compressbooks.pub Regardless of the length of the alkyl chain, the entire chain is typically cleaved, leaving only a carboxylic acid group attached to the ring. youtube.com
Reductive Transformations: The reduction of the ethyl substituent without affecting the ketone or the C-I bond presents a significant synthetic challenge. Catalytic hydrogenation under harsh conditions (high pressure and temperature) can reduce the aromatic ring itself. Milder catalytic hydrogenation conditions that might reduce an alkene are generally ineffective for an alkyl group. The Birch reduction, which uses an alkali metal in liquid ammonia (B1221849) with an alcohol, reduces the aromatic ring to a non-conjugated diene but does not affect the alkyl substituent. Therefore, selective reduction of the ethyl group to an unmodified alkane is not a typical transformation, as it is already a saturated alkyl chain.
The direct conversion of C-H bonds into C-C or C-heteroatom bonds, known as C-H functionalization, is a powerful tool in modern organic synthesis. ethz.ch For this compound, the C-H bonds of the ethyl group are potential targets for such reactions, which are typically mediated by transition metal catalysts. youtube.com
These reactions often rely on directing groups to control regioselectivity, bringing the catalyst into close proximity to the desired C-H bond. youtube.com While the propanoyl group could potentially act as a directing group, its ortho-position is occupied by iodine, which might lead to complex reactivity patterns.
Mechanistically, C-H functionalization can proceed through several pathways:
Oxidative Addition: A low-valent metal catalyst inserts into a C-H bond, forming a new organometallic intermediate which can then undergo further reaction. youtube.com
Concerted Metalation-Deprotonation (CMD): This pathway is common for higher-valent metal catalysts and involves a concerted process where the metal binds to the carbon and a ligand on the metal abstracts the proton. youtube.com
Radical Pathways: A hydrogen atom can be abstracted to form a carbon-centered radical, which is then functionalized. youtube.com
The benzylic C-H bonds of the ethyl group are generally more reactive than the terminal methyl C-H bonds in these processes due to the electronic stabilization of any radical or organometallic intermediates at the benzylic position.
Mechanistic Elucidation of Key Transformations
Understanding the kinetics and rate-determining factors of a reaction is fundamental to elucidating its mechanism. For the transformations involving this compound, kinetic studies provide insight into the transition states and intermediates that govern reactivity.
Nucleophilic Aromatic Substitution (SNAr): As previously noted, the rate-determining step in an SNAr reaction is the initial nucleophilic attack to form the Meisenheimer complex. masterorganicchemistry.com Kinetic studies consistently show that the reaction rate is highly dependent on the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing propanoyl group significantly accelerates the reaction compared to an unsubstituted iodobenzene. The rate law is typically second order, first order in the aryl halide and first order in the nucleophile. The relatively slow rate for iodine as a leaving group compared to fluorine confirms that C-I bond cleavage is not part of the rate-determining step. masterorganicchemistry.comstackexchange.com
Radical Reactions: The kinetics of radical reactions initiated by C-I bond cleavage are determined by the efficiency of radical generation and the rates of the subsequent propagation steps. In photocatalytic systems, the quantum yield of radical formation is a key determinant. Subsequent steps, such as radical addition to a π-system or hydrogen atom abstraction, have their own characteristic rate constants, which can be measured through competition experiments or laser flash photolysis studies. For example, the rate of intramolecular cyclization of an aryl radical can be used as a "radical clock" to determine the rates of competing intermolecular reactions. researchgate.netacs.org
Oxidative and C-H Functionalization Reactions: For reactions involving the cleavage of a C-H bond on the ethyl substituent, the kinetic isotope effect (KIE) is a powerful mechanistic tool. wikipedia.org This is determined by comparing the reaction rate of the normal substrate with a substrate where the benzylic hydrogens have been replaced by deuterium (B1214612) (kH/kD).
In benzylic oxidation with reagents like KMnO4, a significant primary KIE is often observed, indicating that the cleavage of the benzylic C-H bond is the rate-determining step. nih.govacs.org
In transition metal-catalyzed C-H functionalization , the observation of a KIE can similarly imply that C-H bond cleavage is involved in the rate-limiting step. acs.orgresearchgate.net However, the absence of a significant KIE might suggest that a pre-equilibrium step, such as catalyst coordination, is rate-determining, and the C-H cleavage occurs in a subsequent, faster step. acs.orgbaranlab.org
| Reaction Type | Typical kH/kD Value | Implication for Rate-Determining Step (RDS) |
|---|---|---|
| Benzylic C-H Oxidation | > 2 | C-H bond cleavage is part of the RDS. nih.gov |
| C-H Activation (CMD) | > 2 | C-H bond cleavage is involved in the RDS. researchgate.net |
| C-H Activation (Pre-equilibrium) | ≈ 1 | C-H bond cleavage occurs after the RDS. acs.org |
Lack of Specific Research Data for this compound
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the reactivity, mechanistic investigations, isotopic labeling experiments, or reaction intermediates of the chemical compound this compound.
The performed searches aimed to uncover detailed research findings to populate the requested article structure, focusing on:
Identification of Reaction Intermediates:Looking for research that identifies and characterizes any transient species formed during reactions involving this specific compound.
The absence of targeted research on this compound in publicly accessible scientific literature prevents the generation of an article that would meet the required standards of scientific accuracy and detail as per the provided outline. General principles of reactivity for similar aromatic ketones with iodo-substituents exist, but a scientifically rigorous article on a specific, unresearched compound cannot be fabricated.
Therefore, the requested article on the "" with the specified subsections cannot be created at this time due to the lack of available scientific data.
Advanced Spectroscopic and Structural Elucidation of 1 5 Ethyl 2 Iodophenyl Propan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Dynamic Analysis
A complete structural assignment and dynamic analysis of 1-(5-Ethyl-2-iodophenyl)propan-1-one would typically be achieved through a suite of advanced NMR experiments.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To date, there are no publicly available 2D NMR spectra (COSY, HSQC, HMBC, NOESY) specifically for this compound. Such experiments would be essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the ethyl and propanone moieties, as well as couplings between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom, aiding in the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the propanone group, the ethyl group, and the iodinated phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on through-space proximities of protons, helping to confirm the spatial arrangement of the substituents on the aromatic ring.
Without experimental data, a theoretical data table of expected correlations cannot be accurately generated.
Solid-State NMR Applications for Polymorph or Aggregate Characterization
There is no information in the scientific literature regarding the solid-state NMR analysis of this compound. Should this compound exhibit polymorphism or form aggregates, solid-state NMR would be a powerful tool to probe the different crystalline forms or the nature of the aggregated state by analyzing the distinct chemical shifts and relaxation times in the solid phase.
Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Studies
No DOSY studies have been published for this compound. This technique would be applicable if the molecule were to be studied for its potential to form supramolecular assemblies. By measuring the diffusion coefficient of the molecule, DOSY can provide insights into the size of particles in solution, which can indicate the formation of larger aggregates or host-guest complexes.
X-ray Crystallography for Precise Molecular Geometry Determination
A search of crystallographic databases, including the Crystallography Open Database, yielded no crystal structure for this compound. Therefore, precise data on its molecular geometry, bond lengths, and bond angles are not available.
Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, C-H...O interactions)
Without a crystal structure, a definitive analysis of the crystal packing and intermolecular interactions is not possible. However, based on the molecular structure, one could anticipate the presence of certain interactions in the solid state. The iodine atom could act as a halogen bond donor, potentially interacting with the carbonyl oxygen of a neighboring molecule. acs.orgnih.gov Additionally, C-H...O interactions involving the aromatic or aliphatic C-H bonds and the carbonyl oxygen are plausible. mdpi.com A detailed description and data table of such interactions would require experimental crystallographic data.
Vibrational Spectroscopy for Conformational and Electronic Insights
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, offers a powerful non-destructive approach for probing the molecular structure of this compound. Beyond the simple identification of functional groups, these methods provide nuanced information regarding the molecule's conformational isomers and the electronic effects of its substituents. The substitution pattern on the benzene (B151609) ring—an iodine atom and an ethyl group in a 1,4- (para-like) relationship, and a propanoyl group ortho to the iodine—creates a unique vibrational fingerprint.
The infrared and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to the vibrations of its constituent functional groups and the aromatic ring. Due to the lack of direct experimental spectra for this specific compound in the reviewed literature, the following analysis is based on established data for structurally related compounds, including substituted benzenes, aromatic ketones, and organoiodine compounds.
Aromatic C-H Stretching: The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Given the trisubstituted nature of the benzene ring, multiple weak to medium intensity bands are anticipated in this region.
Aliphatic C-H Stretching: The ethyl and propanoyl groups will give rise to characteristic aliphatic C-H stretching vibrations. Asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups are expected in the 2980-2850 cm⁻¹ range.
Carbonyl (C=O) Stretching: The strong C=O stretching vibration of the propanoyl group is a prominent feature in the IR spectrum and is typically observed in the range of 1680-1660 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring and the presence of an ortho-iodo substituent can influence the precise frequency of this band.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.
C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, and is often weak in intensity.
Interactive Data Table: Predicted Vibrational Modes for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3080 - 3030 | 3080 - 3030 | Weak-Medium |
| Aliphatic C-H Stretch | 2975 - 2870 | 2975 - 2870 | Medium-Strong |
| Carbonyl (C=O) Stretch | ~1685 | ~1685 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |
| CH₂/CH₃ Bending | 1465 - 1375 | 1465 - 1375 | Medium |
| Aromatic C-H Bending | 900 - 675 | 900 - 675 | Medium-Strong |
| C-I Stretch | ~550 | ~550 | Weak |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₃IO, the expected monoisotopic mass is approximately 300.0011 g/mol .
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. The precision of HRMS can distinguish between ions of the same nominal mass but different elemental formulas. For this compound, an HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) with a mass-to-charge ratio (m/z) that is very close to the calculated exact mass. The presence of iodine, a monoisotopic element (¹²⁷I), simplifies the isotopic pattern of the molecular ion, which will appear as a single distinct peak.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z | Description |
| [C₁₁H₁₃IO]⁺ | 300.0011 | Molecular Ion |
| [C₁₀H₁₀IO]⁺ | 284.9855 | Loss of CH₃ |
| [C₉H₈IO]⁺ | 270.9700 | Loss of C₂H₅ |
| [C₉H₁₀I]⁺ | 244.9855 | Loss of CO |
| [C₇H₅O]⁺ | 105.0335 | Benzoyl cation (from cleavage of a related fragment) |
| [C₆H₄I]⁺ | 202.9409 | Iodophenyl cation |
Note: The data in this table is predictive and based on the principles of mass spectrometry and the analysis of similar compounds. Actual experimental values may show slight variations.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of product ions. This technique provides detailed structural information by revealing the connectivity of the atoms within the molecule. The fragmentation of this compound is expected to follow pathways characteristic of aromatic ketones.
A primary fragmentation pathway for aromatic ketones is the alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. In the case of this compound, this would lead to the loss of an ethyl radical (•C₂H₅) to form a stable acylium ion. Another likely fragmentation is the loss of the entire propanoyl group. Cleavage of the C-I bond is also a possible fragmentation pathway.
Key Predicted Fragmentation Pathways:
Loss of an ethyl radical: The cleavage of the bond between the carbonyl group and the ethyl group would result in a fragment ion with a significant abundance.
Loss of a propanoyl radical: The cleavage of the bond between the aromatic ring and the carbonyl group would lead to the formation of an iodinated ethylbenzene (B125841) radical cation.
Loss of iodine: The cleavage of the carbon-iodine bond would result in a de-iodinated molecular ion.
The analysis of these fragmentation patterns in an MS/MS experiment would allow for the unambiguous confirmation of the structure of this compound.
Theoretical and Computational Investigations of 1 5 Ethyl 2 Iodophenyl Propan 1 One
Quantum Chemical Calculations
Quantum chemical calculations serve as the foundation for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons.
For 1-(5-Ethyl-2-iodophenyl)propan-1-one, a DFT calculation, typically using a functional like B3LYP with a suitable basis set (such as 6-31G(d,p) for C, H, O and a larger basis set with effective core potentials like LANL2DZ for iodine), would predict its equilibrium geometry. The benzene (B151609) ring is expected to be nearly planar. The steric hindrance between the ortho-iodine atom and the propanoyl group would likely force the carbonyl group to be twisted out of the plane of the aromatic ring to minimize repulsion. The ethyl group, being flexible, would adopt a low-energy staggered conformation. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles that constitute the molecule's structural identity. Computational studies on related phenyl ketones confirm that such calculations accurately reproduce structural data obtained from experimental methods like X-ray crystallography. nih.gov
Table 1: Predicted Structural Parameters for this compound from DFT
| Parameter | Description | Predicted Value/Observation |
|---|---|---|
| C-I Bond Length | Distance between the aromatic carbon and iodine atom. | ~2.10 Å |
| C=O Bond Length | Length of the carbonyl double bond in the propanoyl group. | ~1.22 Å |
| C(ring)-C(carbonyl) Bond Length | The bond connecting the ketone to the benzene ring. | ~1.50 Å |
| C-C-C=O Dihedral Angle | The angle describing the twist of the propanoyl group relative to the ring. | Non-zero (e.g., 30-50°) due to steric hindrance. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.govrsc.org
In this compound, the HOMO is expected to be localized primarily on the aromatic ring and the p-orbitals of the iodine atom, which are relatively high in energy. The LUMO is anticipated to be centered on the π* antibonding orbital of the electron-withdrawing carbonyl group and the phenyl ring. aip.orgresearchgate.net The ethyl group, being weakly electron-donating, would slightly raise the energy of the HOMO. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and more reactive. Computational studies on iodobenzene (B50100) and similar aromatic ketones confirm these general distribution patterns. aip.orgresearchgate.net
Table 2: Estimated Frontier Molecular Orbital Properties
| Property | Description | Predicted Characteristic |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high (e.g., -6.0 to -6.5 eV) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively low (e.g., -1.5 to -2.0 eV) |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (LUMO - HOMO). | Moderately small (~4.5 eV), indicating potential for reactivity. |
| HOMO Localization | Region of highest electron density for the HOMO. | π-system of the benzene ring and lone pairs of the iodine atom. |
| LUMO Localization | Region of highest probability for accepting an electron. | π* orbital of the C=O bond and the benzene ring. |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. youtube.com It is an invaluable tool for predicting how a molecule will interact with other charged species. Red regions indicate negative potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles). walisongo.ac.idrsc.org
For this compound, the MEP map would show:
A deep red region around the carbonyl oxygen atom, corresponding to its high electronegativity and lone pairs, making it a prime site for protonation or coordination to Lewis acids.
A distinct blue region on the outermost portion of the iodine atom, along the C-I bond axis. This region of positive potential is known as a "sigma-hole" (σ-hole) and makes the iodine atom a halogen bond donor. researchgate.net
A moderately negative potential distributed across the π-system of the benzene ring.
Slightly positive potential on the hydrogen atoms of the ethyl and propanoyl groups.
This map allows for a quick prediction of reactivity: nucleophiles would preferentially attack the carbonyl carbon (which is adjacent to the electronegative oxygen) and the σ-hole of the iodine, while electrophiles would target the carbonyl oxygen and the aromatic ring. walisongo.ac.idresearchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.orgnih.gov It also quantifies electron delocalization by examining interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is measured by a second-order perturbation energy, E(2). researchgate.netfaccts.de
Key NBO findings for this compound would likely include:
Strong delocalization from the lone pairs (LP) of the carbonyl oxygen into the antibonding π* orbital of the adjacent C(ring)-C(carbonyl) bond.
Hyperconjugation involving the π orbitals of the benzene ring (donors) and the antibonding π* orbitals of the carbonyl group (acceptor), and vice versa.
Interaction between the lone pairs of the iodine atom and the antibonding σ* orbitals of adjacent C-C bonds in the ring.
Analysis of the C-I bond, confirming its covalent nature with significant polarization.
These interactions collectively stabilize the molecule and influence the electron distribution described by the MEP map.
Table 3: Plausible NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | Interaction Type | Estimated E(2) (kcal/mol) |
|---|---|---|---|
| LP (O) | π* (Cring-Ccarbonyl) | p-π* conjugation | High |
| π (C=C)ring | π* (C=O) | π-π* conjugation | Moderate |
| LP (I) | σ* (Cring-Cring) | Lone pair delocalization | Moderate |
| σ (C-H)ethyl | σ* (C-C) | σ-σ* hyperconjugation | Low |
Molecules with significant charge separation, large dipole moments, and high polarizability can exhibit Non-Linear Optical (NLO) properties. The presence of both electron-donating (ethyl) and electron-withdrawing (propanoyl) groups on the aromatic ring, combined with the heavy iodine atom, suggests that this compound could have some NLO character. Computational methods can calculate properties like the first hyperpolarizability (β), a measure of NLO activity. Studies on similar iodinated organic compounds have explored these properties, finding that intramolecular charge transfer, as described by HOMO-LUMO and NBO analyses, is a key prerequisite. nih.gov
Reaction Mechanism Predictions and Energy Landscapes
Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. ufl.edu By calculating the energies of reactants, transition states (TS), intermediates, and products, a potential energy surface or reaction energy profile can be constructed. rsc.org The height of the energy barrier from reactant to transition state determines the reaction rate (kinetics), while the energy difference between reactants and products determines the reaction's favorability (thermodynamics).
For this compound, several reaction mechanisms could be investigated:
Nucleophilic addition to the carbonyl group: DFT calculations could model the approach of a nucleophile (e.g., a Grignard reagent or a hydride), locate the transition state, and determine the activation energy for the formation of an alcohol.
Hofmann-type rearrangement: Reactions involving hypervalent iodine reagents could potentially lead to rearrangements. organic-chemistry.org Computational modeling could elucidate the multi-step mechanism, identifying key intermediates and transition states.
Palladium-catalyzed cross-coupling reactions: The C-I bond is a common site for reactions like Suzuki or Sonogashira coupling. Computational studies could model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, explaining regioselectivity and reaction efficiency.
These theoretical studies provide a level of detail that is often inaccessible through experiment alone, revealing the transient structures and electronic changes that govern chemical transformations. ufl.edu
Transition State Characterization and Activation Barriers
This section would have presented data from computational studies aimed at identifying the transition state geometries and calculating the activation energy barriers for reactions involving this compound. Such calculations are fundamental to understanding reaction kinetics and mechanisms. However, no studies of this nature for the specified compound were found.
Reaction Coordinate Mapping
Information regarding the intrinsic reaction coordinate (IRC) mapping for transformations of this compound would have been discussed here. This analysis provides a detailed profile of the energy landscape along a reaction pathway, connecting reactants, transition states, and products. This information is not available in the current body of scientific literature.
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Reactivity Relationships (QSRR)
This area of the article was designated for the discussion of any established relationships between the molecular structure of this compound and its physical properties or chemical reactivity.
Correlating Structural Descriptors with Reactivity or Spectroscopic Parameters
Specific correlations between calculated molecular descriptors (e.g., electronic, steric, or topological parameters) and experimentally observed reactivity or spectroscopic data for this compound would have been detailed. No such QSPR or QSRR studies have been published for this compound.
Molecular Dynamics Simulations
This section was intended to cover findings from molecular dynamics (MD) simulations, which could provide insights into the conformational flexibility, solvent interactions, or binding behavior of this compound in various chemical environments. At present, there are no published MD simulation studies specifically focused on this molecule.
Role As a Precursor in Complex Organic Synthesis
Synthesis of Fused Heterocyclic Systems
The ortho-iodoaryl ketone framework is a classic starting point for the synthesis of fused heterocyclic systems, particularly oxygen-containing heterocycles like benzofurans. A common and powerful strategy involves a palladium- and copper-catalyzed Sonogashira coupling of the aryl iodide with a terminal alkyne, followed by an intramolecular cyclization. libretexts.orgwikipedia.orgresearchgate.net
For 1-(5-Ethyl-2-iodophenyl)propan-1-one, this sequence would begin with the coupling of a selected terminal alkyne to the iodinated position. The resulting 2-alkynylaryl ketone intermediate possesses the ideal geometry for cyclization. The cyclization step can be promoted by various reagents, often proceeding via an attack of the ketone's enol or enolate oxygen onto the alkyne, which may be activated by electrophilic species. This pathway leads directly to the formation of a furan (B31954) ring fused to the original benzene (B151609) ring. The substituents on the alkyne and the ketone's alkyl chain become substituents on the newly formed heterocyclic core.
Illustrative Reaction Pathway for Benzofuran Synthesis
| Step | Reaction Type | Reactants | Catalyst/Reagents | Product |
|---|---|---|---|---|
| 1 | Sonogashira Coupling | This compound, Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 2-(Alkynyl)-5-ethylphenyl)propan-1-one |
This method allows for the modular construction of a wide array of substituted benzofurans, which are important scaffolds in medicinal chemistry and materials science. nih.govorganic-chemistry.org
Construction of Advanced Organic Scaffolds and Fine Chemicals
The dual reactivity of this compound makes it a valuable building block for more complex, multi-cyclic organic scaffolds. Beyond linear annulation to form heterocycles, the functional groups allow for tandem reactions that can rapidly build molecular complexity.
One such strategy is the intramolecular Heck reaction. organicreactions.orgwikipedia.org To utilize this reaction, the ketone moiety of this compound would first be modified to introduce an appropriately positioned alkene. For instance, conversion of the ketone to an enol ether tethered to an alkene would create a substrate primed for palladium-catalyzed cyclization. rsc.org The oxidative addition of a palladium(0) catalyst to the carbon-iodine bond, followed by intramolecular insertion of the alkene, can generate new five- or six-membered rings, leading to polycyclic systems. wikipedia.orgprinceton.edu The stereochemistry of these reactions can often be controlled, allowing for the synthesis of complex three-dimensional structures.
Furthermore, the aryl iodide can participate in a wide range of other cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to attach various organic fragments before or after the manipulation of the ketone group. This versatility enables the synthesis of highly functionalized and diverse fine chemicals. For example, coupling with a boronic acid (Suzuki reaction) could introduce a new aryl or alkyl group, followed by conversion of the ketone into a part of a new ring system, yielding complex biaryl structures with fused rings.
Applications in Material Science Precursor Development
Iodinated aromatic compounds are important precursors in material science, particularly for the synthesis of specialty polymers. tandfonline.commanac-inc.co.jp The carbon-iodine bond can be used as a reactive site for polymerization reactions. While specific studies on using this compound as a monomer are not available, its structure is suitable for several types of polymerization.
For example, it could potentially be used in palladium-catalyzed polycondensations like Suzuki or Yamamoto coupling. In a Yamamoto-type coupling, the monomer could undergo dehalogenative polymerization to form a poly(phenylene) backbone. The ethyl and propanone side groups would remain as pendant functionalities on the polymer chain, influencing its solubility, thermal properties, and processability.
Potential Polymerization Application
| Polymerization Type | Key Reaction | Resulting Polymer Feature | Potential Property Modification |
|---|---|---|---|
| Yamamoto Coupling | Ni(0)-mediated dehalogenative coupling | Poly(p-phenylene) derivative | Pendent ethyl and propanoyl groups |
Moreover, the presence of iodine makes such polymers amenable to post-polymerization modification. The remaining C-I bonds on a polymer chain could be used as handles to graft other molecules, leading to functional materials with tailored properties for applications in electronics or as advanced coatings. The development of iodinated hypercrosslinked polymers from simpler iodinated aromatics highlights the utility of the iodine handle in creating robust, functional materials that can serve as heterogeneous catalysts. rsc.orgresearchgate.net
Sustainable and Green Chemistry Approaches in the Synthesis and Transformations of 1 5 Ethyl 2 Iodophenyl Propan 1 One
Solvent-Free Reaction Conditions (SFRC)
Solvent-free reaction conditions represent a significant advancement in green chemistry by eliminating the use of volatile organic compounds (VOCs), which are often toxic, flammable, and contribute to environmental pollution. In the context of synthesizing or transforming 1-(5-Ethyl-2-iodophenyl)propan-1-one, SFRC can offer numerous advantages, including simplified work-up procedures, reduced waste, and potentially enhanced reaction rates due to higher reactant concentrations.
One relevant application of SFRC is in electrophilic iodination reactions. The introduction of an iodine atom onto an aromatic ring, a key step in the synthesis of the target compound, can be achieved efficiently without a solvent. For instance, the iodination of activated aromatic compounds, including aryl alkyl ketones, has been successfully performed using elemental iodine in the presence of a solid oxidizer like a urea-hydrogen peroxide adduct (UHP). researchgate.net This method avoids traditional solvents and proceeds effectively by grinding the reactants together or with gentle heating. researchgate.net
Another potential solvent-free transformation involves reactions at the carbonyl group or the iodine substituent. For example, the synthesis of pyrazolone (B3327878) derivatives from iodophenyl precursors has been achieved under solvent-free conditions, highlighting the versatility of this approach for modifying the core structure. nih.gov
Table 1: Comparison of Solvent-Based vs. Solvent-Free Iodination of Aryl Ketones
| Parameter | Conventional Solvent-Based Method | Solvent-Free Reaction Conditions (SFRC) |
|---|---|---|
| Solvent | Halogenated solvents (e.g., CCl₄, CH₂Cl₂) | None |
| Reagents | Iodine, Oxidizing Agent (e.g., HNO₃) | Iodine, Solid Oxidizer (e.g., Urea-H₂O₂) |
| Conditions | Reflux temperature | Grinding at room temperature or gentle heating |
| Work-up | Liquid-liquid extraction, solvent evaporation | Direct isolation of product, simple filtration |
| Waste | Significant organic solvent waste | Minimal waste, primarily inorganic salts |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering dramatic reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. worldwidejournals.com Microwave energy directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases that cannot be achieved with traditional oil baths. psu.edu
For the synthesis of this compound, microwave irradiation could be applied to key steps such as the Friedel-Crafts acylation of an ethyl-iodobenzene precursor or subsequent palladium-catalyzed cross-coupling reactions at the iodo-position. The efficiency of MAOS is particularly notable in reactions that typically require long heating times. For example, the synthesis of various heterocyclic compounds, which can be a subsequent transformation of the target molecule, is often accelerated from hours to mere minutes under microwave irradiation. lew.rosemanticscholar.org
The combination of microwave heating with solvent-free conditions or the use of green solvents can further enhance the sustainability of a synthetic protocol. nih.gov This synergy allows for rapid, efficient, and environmentally benign synthesis of complex molecules.
Table 2: Representative Reaction Time Comparison: Conventional vs. Microwave Heating
| Reaction Type | Conventional Heating Time | Microwave-Assisted Time |
|---|---|---|
| Suzuki Coupling | 8 - 24 hours | 5 - 30 minutes |
| Esterification | 6 - 12 hours | 10 - 45 minutes |
Use of Green Solvents (e.g., water, ionic liquids, deep eutectic solvents)
While solvent-free conditions are ideal, many reactions still require a solvent to proceed. Green solvents are alternatives to traditional volatile organic compounds and are chosen based on their low toxicity, biodegradability, non-flammability, and renewable sourcing.
Water: As a solvent, water is unparalleled in its green credentials: it is abundant, non-toxic, and non-flammable. mdpi.com While organic compounds like this compound are typically insoluble in water, "on-water" catalysis or the use of phase-transfer catalysts can enable reactions to proceed efficiently. Water's high heat capacity and polarity can also influence reaction selectivity and rate. mdpi.com
Ionic Liquids (ILs): ILs are salts with melting points below 100 °C. They are considered green solvents due to their negligible vapor pressure, which prevents their release into the atmosphere. Their properties, such as polarity and solubility, can be tuned by modifying the cation and anion, making them highly versatile for a range of reactions, including transition-metal-catalyzed cross-couplings that could be applied to the iodo-substituent of the target molecule.
Deep Eutectic Solvents (DES): DES are mixtures of a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride). They share many of the beneficial properties of ILs, such as low volatility and tunable properties, but are generally cheaper, less toxic, and often biodegradable. They have emerged as promising media for various organic transformations.
The selection of a green solvent would depend on the specific transformation being performed on this compound, whether it be a substitution, coupling, or condensation reaction.
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. nih.govresearchgate.net
The synthesis of this compound can be designed to maximize atom economy. For example, a direct C-H acylation of 4-ethyl-iodobenzene would be more atom-economical than a traditional Friedel-Crafts acylation that uses a stoichiometric amount of a Lewis acid catalyst, which is ultimately converted into waste.
Calculation of Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Consider a hypothetical synthesis step: Reactant A + Reactant B → Product C (Desired) + Byproduct D
A reaction with 100% yield may still be inefficient if a significant portion of the reactant mass ends up in byproduct D. rsc.org Strategies to minimize waste include:
Catalytic Reagents: Using catalysts instead of stoichiometric reagents.
Reaction Design: Prioritizing addition and rearrangement reactions over substitution and elimination reactions, which generate byproducts.
Recycling: Recovering and reusing solvents, catalysts, and unreacted starting materials.
Catalytic Systems for Enhanced Efficiency and Reduced Environmental Impact
Catalysis is a key pillar of green chemistry, enabling reactions to proceed under milder conditions, with greater selectivity, and with lower energy consumption. For a molecule like this compound, catalysis is crucial for both its synthesis and its subsequent functionalization.
Synthesis: The Friedel-Crafts acylation to form the ketone can be made greener by replacing traditional stoichiometric Lewis acids (e.g., AlCl₃), which generate large amounts of corrosive waste, with solid acid catalysts like zeolites. These catalysts are reusable, non-corrosive, and can be easily separated from the reaction mixture.
Transformations: The iodine atom on the aromatic ring is a versatile handle for further molecular elaboration via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Modern palladium catalyst systems, often employing specialized phosphine (B1218219) ligands, can achieve high turnover numbers, meaning only a very small amount of catalyst is needed. mdpi.com The use of copper catalysts in conjunction with palladium can also facilitate certain coupling reactions under milder conditions. mdpi.com Developing catalytic systems that operate in green solvents or under solvent-free conditions further enhances the sustainability of these powerful transformations.
Table 3: Comparison of Catalytic Approaches
| Feature | Stoichiometric Reagents (e.g., AlCl₃) | Modern Catalytic Systems (e.g., Pd-based, Zeolites) |
|---|---|---|
| Quantity Required | Stoichiometric or excess amounts | Catalytic amounts (ppm to mol%) |
| Reaction Conditions | Often harsh (high temperatures) | Typically milder conditions |
| Waste Generation | High (e.g., hydrated aluminum salts) | Low |
| Reusability | Not reusable | Often reusable, especially heterogeneous catalysts |
| Selectivity | Can be low, leading to side products | Generally high, improving yield of desired product |
By integrating these sustainable and green chemistry approaches, the synthesis and transformations of this compound can be conducted in a more efficient, economical, and environmentally responsible manner.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for the synthesis of functionalized aryl ketones is a cornerstone of modern organic chemistry. Future research will likely focus on creating more atom-economical and environmentally benign routes to 1-(5-Ethyl-2-iodophenyl)propan-1-one and its analogs.
One promising avenue is the advancement of C-H activation strategies. Direct, regioselective C-H acylation of 4-ethyl-1-iodobenzene would be a highly efficient method, avoiding the need for pre-functionalized starting materials. Research in this area could focus on developing catalysts that can selectively activate the C-H bond ortho to the iodine atom.
Another area of exploration is the use of novel coupling reactions. For instance, palladium-catalyzed carbonylative cross-coupling reactions of 1-ethyl-4-iodobenzene with organometallic reagents in the presence of a carbon monoxide source could provide a direct route to the target molecule. rsc.orgeurekaselect.comchimia.chorganic-chemistry.org
| Potential Synthetic Pathway | Key Research Focus | Anticipated Advantages |
| Directed C-H Acylation | Development of regioselective catalysts | High atom economy, reduced waste |
| Carbonylative Cross-Coupling | Optimization of reaction conditions and catalysts | Versatility in substrate scope |
| Grignard Reagent Addition | Improving selectivity and functional group tolerance | Use of readily available starting materials |
Deeper Understanding of Reaction Mechanisms and Selectivity Control
A thorough understanding of reaction mechanisms is crucial for controlling selectivity and improving reaction outcomes. For a molecule like this compound, which contains multiple reactive sites, achieving high selectivity in subsequent transformations is a key challenge.
Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling. diva-portal.org These studies could elucidate the factors that govern the regioselectivity of, for example, palladium-catalyzed cross-coupling reactions at the carbon-iodine bond. acs.orgnih.gov Understanding the interplay of steric and electronic effects of the ethyl and propionyl groups will be critical in predicting and controlling the outcomes of such reactions.
Furthermore, investigating the stereoselectivity of reactions involving the ketone moiety, such as asymmetric reductions or additions, will be important for accessing chiral derivatives of this compound. This could involve the design of new chiral catalysts and a deeper understanding of the transition states involved.
Development of Advanced Catalytic Systems
The development of novel and more efficient catalytic systems is a continuous endeavor in organic synthesis. For reactions involving this compound, future research is expected to focus on several key areas.
One area is the design of more active and stable palladium catalysts for cross-coupling reactions. This could involve the development of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can enhance the catalytic activity and prevent catalyst deactivation. rsc.orgeurekaselect.com Heterogeneous catalysts, which can be easily separated and recycled, are also a major focus for improving the sustainability of these processes. eurekaselect.com
Another important direction is the development of catalysts for the functionalization of the ketone group. This includes catalysts for enantioselective reductions, alpha-arylations, and other transformations that can introduce new functional groups and stereocenters.
| Catalyst Type | Target Reaction | Potential Improvements |
| Palladium-Phosphine Complexes | Cross-coupling at C-I bond | Higher turnover numbers, broader substrate scope |
| N-Heterocyclic Carbene Catalysts | Various C-C and C-N bond formations | Enhanced stability and activity |
| Chiral Lewis Acids | Asymmetric transformations of the ketone | High enantioselectivity |
| Heterogeneous Catalysts | Multiple reaction types | Recyclability, simplified purification |
Innovative Applications as a Synthetic Building Block for Complex Molecules
The true value of a molecule like this compound lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. nih.govresearchgate.net The presence of both an aryl iodide and a ketone functional group allows for a wide range of subsequent transformations.
The aryl iodide moiety can serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds. nih.gov This could be used to construct complex polycyclic aromatic systems or to link the molecule to other fragments in the synthesis of pharmaceuticals or materials.
The ketone group can be transformed into a variety of other functional groups. For example, it can be reduced to an alcohol, which can then be further functionalized. It can also undergo reactions at the alpha-position to introduce new substituents. The combination of these transformations allows for the rapid construction of molecular complexity from a relatively simple starting material.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of organic synthesis. eurekalert.orgbeilstein-journals.orgbeilstein-journals.org For a molecule like this compound, AI and ML can be applied in several ways to accelerate research and development.
Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of reactions involving this compound. nih.govnih.govresearchgate.net This can help chemists to identify the most promising reaction conditions without the need for extensive trial-and-error experimentation. For example, an ML model could predict the optimal catalyst, solvent, and temperature for a specific cross-coupling reaction. chemintelligence.com
Furthermore, AI algorithms can be used for reaction optimization. qu.edu.qaijees.net By systematically exploring the reaction parameter space, these algorithms can identify conditions that maximize the yield and selectivity of a desired transformation. This can lead to more efficient and cost-effective synthetic processes. The application of these computational tools will undoubtedly play a significant role in unlocking the full synthetic potential of this compound.
| AI/ML Application | Objective | Potential Impact |
| Reaction Outcome Prediction | To forecast the products and yields of unknown reactions | Reduced experimental effort and resource consumption |
| Reaction Condition Optimization | To identify the optimal parameters for a given transformation | Increased reaction efficiency and selectivity |
| Novel Pathway Discovery | To propose new and innovative synthetic routes | Acceleration of the discovery of new molecules |
Q & A
Q. How should researchers design experiments to investigate the compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor by UV-Vis spectroscopy.
- Humidity Sensitivity : Store at 75% RH and track hydrolysis products via ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
